

quantum chemical studies of fulminic acid

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An In-depth Technical Guide to the Quantum Chemical Study of **Fulminic Acid**

Introduction

Fulminic acid (HCNO) is a molecule of significant historical and contemporary interest in the field of chemistry. Its discovery and the subsequent finding that its salts share the same chemical composition as cyanates were pivotal in the development of the concept of isomerism.[1][2][3] Beyond its foundational role, HCNO is a key intermediate species in chemical processes of environmental importance, such as the re-burning of nitrogen oxides (NO_x) in fossil fuel combustion.[4]

From a theoretical standpoint, **fulminic acid** presents a formidable challenge for quantum chemical methods. Its structure is characterized by an exceptionally flat potential energy surface for the H-C-N bending motion, leading to a mercurial "quasilinear" or "quasibent" nature.[1][5][6] The calculated geometric and spectroscopic properties of HCNO exhibit a dramatic and unusual sensitivity to both the chosen electron correlation method and the orbital basis set, making it a critical benchmark for assessing the accuracy and reliability of computational chemistry techniques.[2][3][5][6]

This guide provides a comprehensive overview of the quantum chemical studies performed on **fulminic acid**, detailing the computational methodologies employed, presenting key quantitative data in a structured format, and visualizing the typical workflow for such a high-accuracy investigation.

Computational Methodologies

The accurate theoretical description of **fulminic acid** requires sophisticated computational methods that can adequately capture the subtle effects of electron correlation and other quantum phenomena.

High-Accuracy Ab Initio Wavefunction Methods

To resolve the ambiguity surrounding HCNO's structure, researchers have employed a hierarchy of rigorous electronic wavefunction methods. While early studies with methods like Møller-Plesset perturbation theory (MP2, MP3) gave conflicting results[1], the modern benchmark for molecules like HCNO is the Coupled Cluster (CC) family of theories.

- **Coupled Cluster Theory:** The "gold standard" CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, has been extensively applied.[4][6] However, for a definitive answer on HCNO, even higher levels of theory that include full triple (CCSDT), quadruple [CCSDT(Q), CCSDTQ], and even pentuple [CCSDTQP(H)] excitations have been necessary to achieve convergence of its properties.[2][4][5]
- **Focal Point Analysis (FPA):** This is a systematic approach used to extrapolate the results of electronic structure calculations to the complete basis set (CBS) and full configuration interaction (ab initio) limit.[2][7] It involves a series of calculations with increasingly larger basis sets (e.g., the cc-pCVXZ series, where X=4, 5, 6) and higher levels of electron correlation. This composite scheme allows for a highly accurate determination of molecular properties.[2][5]
- **Essential Corrections:** For spectroscopic accuracy, several smaller but significant physical effects must be included in the calculations:
 - **Core Electron Correlation:** Accounts for the correlation of core electrons, which is typically excluded in frozen-core approximations.[2][5]
 - **Scalar Relativistic Effects:** These are important for heavier atoms but can provide non-negligible contributions even for first- and second-row elements in high-accuracy work.[2][5][7]
 - **Diagonal Born-Oppenheimer Correction (DBOC):** This correction accounts for the coupling between the electronic and nuclear motions beyond the standard Born-Oppenheimer

approximation.[2][5][7]

Density Functional Theory (DFT)

DFT is a popular method due to its favorable computational cost-to-accuracy ratio. Numerous studies have tested a wide array of DFT functionals, spanning all rungs of "Jacob's Ladder," on the **fulminic acid** problem.[1][8]

- Performance: The results have been largely inconsistent. DFT methods struggle to correctly describe the flat H-C-N bending potential, with different functionals predicting either linear or bent structures and a very wide range of bending frequencies.[1][8] For instance, functionals like B3LYP, B3LYP-D3, and M06-2X have been used, but no single functional has proven to be reliably accurate for all of HCNO's challenging properties.[1][4] This highlights that **fulminic acid** remains a problematic case for the current generation of density functional approximations.[8]

Basis Sets

The choice of basis set is critical. For high-accuracy wavefunction-based methods, Dunning's correlation-consistent family of basis sets, including the polarized valence (cc-pVXZ) and core-valence (cc-pCVXZ) variants, are standard.[2][5] Their systematic construction allows for the extrapolation of calculated energies and properties to the Complete Basis Set (CBS) limit, which is essential for minimizing errors associated with the basis set choice.[2][5]

Reaction Kinetics Calculations

To study the role of **fulminic acid** in chemical reactions, such as its isomerization or its reactions with free radicals, theoretical kinetics methods are employed. Rate constants can be calculated over a wide range of temperatures and pressures using frameworks like Transition State Theory (TST), Variational TST (VTST), and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory.[4]

Quantitative Data Summary

The following tables summarize key geometric, vibrational, and energetic data for **fulminic acid** from various quantum chemical studies.

Table 1: Calculated Molecular Geometries of **Fulminic Acid**

Method/Basis Set	r(C-H) (Å)	r(C-N) (Å)	r(N-O) (Å)	∠(H-C-N) (°)	Reference
Experimental (IR)	1.027	1.161	1.207	-	[4]
MP2/6-31G**	-	-	-	Bent	[1]
B3LYP-D3/def2-TZVP	-	-	-	178.8	[1]
AE-CCSD(T)/CBS	-	-	-	180.0	[2][5]
AE-CCSDT(Q)/CBS	-	-	-	173.9	[2][5]
AE-CCSDTQ(P)/CBS (+MVD1 + DBOC)	-	-	-	180.0	[2][5][7]
Reference Geometry (High-Level)	1.05922	1.15801	1.20184	-	[4]

Table 2: Calculated Harmonic Vibrational Frequencies of **Fulminic Acid** (cm⁻¹)

Method/Basis Set	ω_1 (C-H str)	ω_2 (N-O str)	ω_3 (C-N str)	ω_4 (C-N-O bend)	ω_5 (H-C-N bend)	Reference
B3LYP/6-311G(d,p)	-	-	-	-	241	[1]
M06-2X/6-311G(d,p)	-	-	-	-	398	[1]
AE-CCSD(T)/CBS	-	-	-	-	120	[2][5][7]
AE-CCSDT(Q)/CBS	-	-	-	-	51i	[2][5]
AE-CCSDTQ(P)/CBS	-	-	-	-	45	[2][5][7]
AE-CCSDTQ(P)/CBS (+MVD1+D BOC)	-	-	-	-	32	[2][5][7]

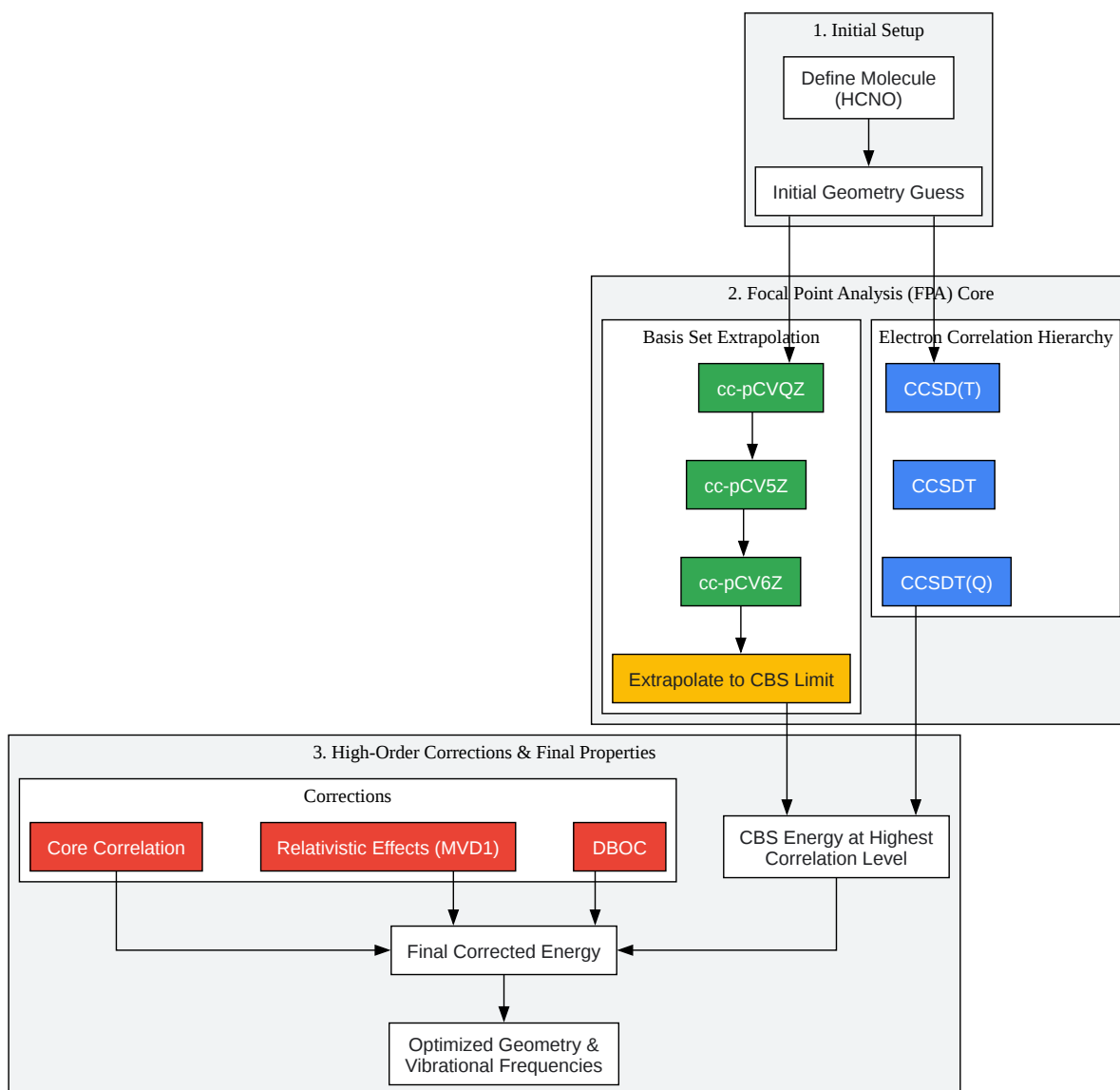
(Note: "i" denotes an imaginary frequency, indicating that the linear structure is a transition state rather than a minimum at that level of theory.)

Table 3: Calculated Energetics of **Fulminic Acid**

Property	Method/Basis Set	Value (kcal/mol)	Reference
Barrier to Linearity	MP2/6-31G**	0.64	[1]
Relative Energy vs. Isocyanic Acid (HNCO)	High-Level Ab Initio	70.7	[9]
Relative Energy of Cyanic Acid (HOCN)	High-Level Ab Initio	24.7	[9]
Relative Energy of Isofulminic Acid (HONC)	High-Level Ab Initio	84.1	[9]

Visualization of a High-Accuracy Computational Workflow

The following diagram, generated using the DOT language, illustrates a typical workflow for a high-accuracy study of a challenging molecule like **fulminic acid**, such as a Focal Point Analysis (FPA).



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Caption: Workflow for a high-accuracy quantum chemical calculation.

Conclusion

Quantum chemical studies have revealed that **fulminic acid** is a uniquely challenging molecule. Its final predicted structure—linear versus bent—is exceptionally sensitive to the theoretical methods employed.^{[1][2][3][5][6]}

The consensus from the most advanced computational studies indicates that:

- High-level coupled-cluster calculations that systematically approach the ab initio limit are required for a reliable description.
- When extensive electron correlation [up to CCSDTQ(P)], complete basis set extrapolation, and corrections for core correlation, relativistic effects, and the Born-Oppenheimer approximation are included, **fulminic acid** is predicted to be a linear molecule.^{[2][5][7]}
- The potential energy surface for the H-C-N bend is extraordinarily shallow, giving the molecule its "quasibent" character, with a very low vibrational bending frequency.^{[2][5][7]}
- Standard Density Functional Theory (DFT) approaches largely fail to consistently and accurately model this delicate potential energy landscape, making DFT an unreliable tool for this specific problem.^{[1][8]}

Fulminic acid continues to serve as a crucial benchmark system. The pursuit of its definitive theoretical description has pushed the boundaries of computational quantum chemistry, providing a stark example of a small molecule whose properties are governed by subtle yet computationally demanding physical effects.

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